molecular formula C20H22N2O4 B2687110 2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921812-06-8

2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2687110
M. Wt: 354.406
InChI Key: BGYRPIKSAPCSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a methoxy group (OCH3) and a complex 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl group. This complex group contains a seven-membered ring with nitrogen and oxygen atoms, which is further substituted with methyl groups and a ketone group1.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. However, the compound might be synthesized through a series of reactions involving the formation of the seven-membered ring, introduction of the methyl groups, and attachment of the methoxy group to the benzene ring.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the seven-membered ring and multiple functional groups. The presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s physical and chemical properties1.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the amide and methoxy groups could make it reactive towards acids and bases.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and methoxy groups could make it somewhat soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces, which are influenced by the presence of polar groups and the overall size and shape of the molecule1.


Scientific Research Applications

  • Synthesis of Novel Compounds and Their Biological Activity :

    • A study by Abu‐Hashem et al. (2020) focused on synthesizing new heterocyclic compounds derived from benzodifuranyl and benzothiazole. These compounds showed significant anti-inflammatory and analgesic activities.
  • Development of Analogs for Drug Enhancement :

    • Owton et al. (1995) conducted a study on the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, which demonstrated improved systemic exposure in guinea pigs. Read more.
  • Antimicrobial and Antioxidant Activities :

    • Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces and found it to have antimicrobial and antioxidant activities. This highlights the potential of benzamides in treating infections and oxidative stress. Read more.
  • Synthesis and Evaluation of Antimicrobial Activity :

    • Badne et al. (2011) synthesized new compounds from 2-amino-6-methoxybenzothiazole and evaluated their antimicrobial activity, showcasing the potential of such compounds in combating microbial infections. Read more.
  • Research on Antiemetic and Gastroprokinetic Activities :

    • Hirokawa et al. (1998) researched a series of 6-methoxy-1H-benzotriazole-5-carboxamide derivatives, which showed potent antiemetic and gastroprokinetic activities. Read more.
  • Antiproliferative Effects on Cancer Cells :

    • Kim et al. (2011) synthesized phenylpyrazolodiazepin-7-ones, rigid analogs of aminopyrazole amide, and evaluated their antiproliferative activities on melanoma and hematopoietic cell lines, indicating potential cancer treatment applications. Read more.
  • Exploration of Antihypertensive Agents :

    • Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives and evaluated their antihypertensive activity, showing promise in treating hypertension. Read more.
  • Study of Novel Pseudopeptidic Triazines :

    • Sañudo et al. (2006) investigated the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, which could have potential applications in medicinal chemistry. Read more.
  • Synthesis of Tetrahydrobenzofurans :

    • Levai et al. (2002) worked on synthesizing tetrahydrobenzofurans and their derivatives, indicating potential applications in the synthesis of complex organic compounds. Read more.
  • Development of Polyamides from New Monomers :

    • Goikhman et al. (1997) synthesized terephthaloylbis(3-methoxy-4-oxybenzoyl) dichloride and used it to prepare polyamides, contributing to materials science research. Read more.

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or skin contact.


Future Directions

The future research directions for this compound could be vast, depending on its potential applications. It could be studied for its potential use in drug discovery, material science, or other areas of scientific research1.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature resources are needed.


properties

IUPAC Name

2-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2)12-26-17-10-9-13(11-15(17)22(3)19(20)24)21-18(23)14-7-5-6-8-16(14)25-4/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYRPIKSAPCSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

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